2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid
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Overview
Description
2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C14H13NO4S2 and its molecular weight is 323.38. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have demonstrated the antimicrobial and antifungal potential of thiazolyl-acetic acid derivatives. For instance, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showed significant antimicrobial activities against various strains of microbes, indicating their potential as antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016). Additionally, rhodanine-3-acetic acid derivatives were evaluated for their antimicrobial properties against a panel of bacteria, mycobacteria, and fungi, with some compounds showing high activity against Mycobacterium tuberculosis and Gram-positive bacteria (Krátký, Vinšová, & Stolaříková, 2017).
Fluorescent Chemical Sensors
The synthesis and fluorescence properties of thiazolyl-acetic acid derivatives have been explored for the selective determination of metal ions. A study on 2-(5-((3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyphenyl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid indicated its good selectivity to Co2+, suggesting its utility as a fluorescent chemical sensor for this metal ion (Li Rui-j, 2013).
Electrophilic Aromatic Reactivities
The study of electrophilic aromatic reactivities through the pyrolysis of esters, including thiazole derivatives, provides insights into the polarisability and reactivity of these compounds under different conditions. This research helps understand the chemical behavior of thiazolyl-acetic acid derivatives and their potential applications in organic synthesis (August, Davis, & Taylor, 1986).
Aldose Reductase Inhibitors
Thiazolyl-acetic acid derivatives have also been studied for their inhibitory activity against aldose reductase, an enzyme involved in diabetic complications. Compounds such as 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids exhibited potent inhibitory activity, highlighting their potential for the development of therapeutic agents for diabetes-related conditions (La Motta et al., 2008).
Mechanism of Action
Thiazole derivatives exhibit their biological activities through various mechanisms. For instance, they can block the biosynthesis of certain bacterial lipids and/or exhibit other mechanisms against various bacterial species . The specific mechanism of action of “2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid” is not detailed in the available resources.
Properties
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-19-11-4-2-9(3-5-11)12(16)8-21-14-15-10(7-20-14)6-13(17)18/h2-5,7H,6,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUNUIGLZRYIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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